molecular formula C6H13NO2 B1293545 Hexanamide, N-hydroxy- CAS No. 4312-93-0

Hexanamide, N-hydroxy-

Cat. No. B1293545
CAS RN: 4312-93-0
M. Wt: 131.17 g/mol
InChI Key: FWPKDESKJMMUSR-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular structure of N-hydroxyurea, a compound closely related to N-hydroxy-hexanamide, has been studied using density functional theory (DFT) calculations. The study revealed that N-hydroxyurea exists in several tautomeric and rotameric forms that are very close in energy. The hydroxamic tautomer was found to be more stable than the hydroximic structure by approximately 42 kJ/mol. The most stable conformer of N-hydroxyurea is non-planar, with the OH hydrogen atom positioned out of the plane of heavy atoms. In the anion form, an intramolecular hydrogen bond stabilizes the structure, leading to more planar conformations. The study also indicated that N-hydroxyurea is a weak acid in the gas phase and can act as an oxygen base, with the hydroximic tautomer being protonated with almost the same probability as the hydroxamic tautomer .

Synthesis Analysis

While the provided papers do not directly discuss the synthesis of N-hydroxy-hexanamide, they do provide insights into related compounds. For instance, hydroxycinnamic acid derivatives, which are phenolic compounds, are synthesized through the Mavolanate-Shikimate biosynthesis pathways in plants . These pathways could potentially be modified or mimicked to synthesize N-hydroxy-hexanamide and its derivatives.

Chemical Reactions Analysis

The chemistry of hydroxamic acids and N-hydroxyimides, which are structurally related to N-hydroxy-hexanamide, involves several key reactions. One such reaction is the Lossen rearrangement of O-acylated hydroxamic acids, which leads to the formation of isocyanates or their reaction products. This rearrangement and other reactions involving hydroxamic acids could provide insights into the reactivity and potential transformations of N-hydroxy-hexanamide .

Physical and Chemical Properties Analysis

The physical and chemical properties of N-hydroxy-hexanamide can be inferred from studies on similar compounds. For example, N,N'-1,2-ethanediyl-bis(6-hydroxy-hexanamide) has been studied for its crystallization behavior from melt or superheated water. The research showed that the crystalline transitions observed in this bisamide-diol are not the same as those observed in polyamides, but they share a common origin related to electron exchange between hydrogen bonding moieties and conformational changes in the aliphatic sequences . This suggests that N-hydroxy-hexanamide may also exhibit unique phase transitions and crystallization behavior, particularly when interacting with water molecules.

Scientific Research Applications

  • Pest and Disease Resistance in Cereals Hydroxamic acids like 4-hydroxy-1,4-benzoxazin-3-ones, related to N-hydroxy-hexanamide, are extensively studied for their role in host plant resistance to pests and diseases. They are crucial in defending cereals against insects, fungi, bacteria, detoxifying herbicides, and contributing to allelopathic effects in crops (Niemeyer, 1988).

  • Chromatographic Applications N-(2-hydroxy-ethoxyethyl)-hexanamide, a compound related to N-hydroxy-hexanamide, has been studied as a liquid chromatographic mobile phase modifier. Its comparison with similar compounds has revealed significant effects on retention in chromatographic processes (Gangoda & Gilpin, 1988).

  • Antileukemia Research A specific derivative, N‐hydroxy‐6‐({(2E)‐2‐[(3‐nitrophenyl)methylidene]hydrazinecarbothioyl}amino)hexanamide, has shown potential as an antileukemia agent. It inhibits the proliferation of drug-resistant K562/A02 cells overexpressing P‐gp and induces apoptosis, suggesting its promise in leukemia treatment (Gu et al., 2020).

  • Anticancer Drug Delivery Studies on hydroxyethyl starch (HES) as a carrier for methotrexate, an anticancer drug, indicate the potential of HES (structurally related to N-hydroxy-hexanamide) in improving drug delivery and treatment efficacy in anticancer therapies (Goszczyński et al., 2014).

  • Crystallography and Water Interaction Studies Research on N,N'-1,2-ethanediyl-bis(6-hydroxy-hexanamide) crystals, which bear structural similarities to N-hydroxy-hexanamide, has provided insights into the interactions of water with these types of crystals. This has implications for understanding hydrogen bonding geometries in related compounds (Hess et al., 2009).

  • Analytical Chemistry and Sugar Estimation Studies involving n-hexanamide (related to N-hydroxy-hexanamide) have explored its interference in the estimation of sugars by reductometric methods, contributing to the field of analytical chemistry (Strange et al., 1955).

Safety And Hazards

“Hexanamide, N-hydroxy-” is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It has been classified for acute oral toxicity, skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure). The target organs include the respiratory system .

Future Directions

Future research directions could involve exploring the potential of “Hexanamide, N-hydroxy-” in various applications. For instance, the hexosamine biosynthetic pathway, which utilizes compounds like “Hexanamide, N-hydroxy-”, has been identified as a potential target for cancer treatment .

properties

IUPAC Name

N-hydroxyhexanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H13NO2/c1-2-3-4-5-6(8)7-9/h9H,2-5H2,1H3,(H,7,8)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FWPKDESKJMMUSR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCC(=O)NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H13NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID9063405
Record name Hexanamide, N-hydroxy-
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

131.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Hexanamide, N-hydroxy-

CAS RN

4312-93-0
Record name N-Hydroxyhexanamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=4312-93-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
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Record name Hexanohydroxamic acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004312930
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Hexanamide, N-hydroxy-
Source EPA Chemicals under the TSCA
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Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Hexanamide, N-hydroxy-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID9063405
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Hexanohydroxamic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Record name HEXANOHYDROXAMIC ACID
Source FDA Global Substance Registration System (GSRS)
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2
Citations
H Chihara, N Nakamura - Nuclei Zn-Bi, Diagrams, Indexes, 1993 - Springer
This document is part of Subvolume B ‘Nuclei Zn - Bi, Diagrams, Indexes’ of Volume 31 ‘Nuclear Quadrupole Resonance Spectroscopy Data’ of Landolt-Börnstein - Group III …
Number of citations: 0 link.springer.com
H Chihara, N Nakamura - Nuclei D-Cu, 1993 - Springer
This document is part of Subvolume A ‘Nuclei D - Cu’ of Volume 31 ‘Nuclear Quadrupole Resonance Spectroscopy Data’ of Landolt-Börnstein - Group III Condensed Matter. …
Number of citations: 0 link.springer.com

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